molecular formula C7H12BrN3O2S B14917137 n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide

n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide

Cat. No.: B14917137
M. Wt: 282.16 g/mol
InChI Key: SNOZOUGBQRGYRB-UHFFFAOYSA-N
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Description

n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide typically involves the reaction of 4-bromo-3-ethyl-1-methyl-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, typically in polar aprotic solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the preparation of various pharmaceutical and biologically active compounds .

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are targets for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Uniqueness: n-(4-Bromo-3-ethyl-1-methyl-1h-pyrazol-5-yl)methanesulfonamide stands out due to its unique combination of a bromine atom and a methanesulfonamide group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H12BrN3O2S

Molecular Weight

282.16 g/mol

IUPAC Name

N-(4-bromo-5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12BrN3O2S/c1-4-5-6(8)7(11(2)9-5)10-14(3,12)13/h10H,4H2,1-3H3

InChI Key

SNOZOUGBQRGYRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Br)NS(=O)(=O)C)C

Origin of Product

United States

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